molecular formula C7H12O2 B12935551 2-Oxepanone, 4-methyl- CAS No. 2549-60-2

2-Oxepanone, 4-methyl-

Cat. No.: B12935551
CAS No.: 2549-60-2
M. Wt: 128.17 g/mol
InChI Key: CHXLFXLPKLZALY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxepanone, 4-methyl- typically involves the cyclization of 6-hydroxy-3-methylhexanoic acid. This reaction can be catalyzed by acids or bases under controlled conditions to yield the desired lactone .

Industrial Production Methods

In industrial settings, the production of 2-Oxepanone, 4-methyl- often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation or crystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-Oxepanone, 4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alcohols, amines.

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

2-Oxepanone, 4-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in polymerization reactions to produce biodegradable polymers.

    Biology: Studied for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Investigated for its role in creating medical implants and sutures.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxepanone, 4-methyl- involves its ability to undergo ring-opening polymerization. This process is catalyzed by various initiators, leading to the formation of long polymer chains. The molecular targets and pathways involved include the interaction with catalysts and the propagation of the polymer chain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxepanone, 4-methyl- is unique due to its specific ring size and the presence of a methyl group, which influences its reactivity and polymerization behavior. This makes it particularly useful in creating specialized polymers with tailored properties .

Properties

2549-60-2

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

4-methyloxepan-2-one

InChI

InChI=1S/C7H12O2/c1-6-3-2-4-9-7(8)5-6/h6H,2-5H2,1H3

InChI Key

CHXLFXLPKLZALY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCOC(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.